3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate
Description
3-(Benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate is a synthetic chromene derivative characterized by a benzothiazole substituent at the 3-position and a morpholine-4-carboxylate ester at the 7-position. Chromene scaffolds are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The benzothiazole moiety is known to enhance bioactivity due to its electron-withdrawing nature and planar structure, while the morpholine group contributes to improved solubility and pharmacokinetic profiles compared to non-polar esters. Structural determination of such compounds often relies on crystallographic software like SHELX and WinGX, which are critical for refining molecular geometries and analyzing packing interactions .
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxochromen-7-yl] morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5S/c1-13-17(29-22(26)24-8-10-27-11-9-24)7-6-14-19(25)15(12-28-20(13)14)21-23-16-4-2-3-5-18(16)30-21/h2-7,12H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBXZIMDLROIBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC=C(C2=O)C3=NC4=CC=CC=C4S3)OC(=O)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d]thiazole moiety, followed by the introduction of the chromenone structure, and finally, the attachment of the morpholine-4-carboxylate group. Key reagents and catalysts used in these steps include:
Benzo[d]thiazole Formation: This can be achieved through the cyclization of ortho-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Chromenone Synthesis: The chromenone core can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Morpholine-4-carboxylate Attachment: The final step involves the coupling of the chromenone derivative with morpholine-4-carboxylic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound exhibits significant antimicrobial properties, particularly against Mycobacterium tuberculosis. Research indicates that derivatives of benzothiazole, such as this compound, can inhibit the enzyme DprE1, crucial for the biosynthesis of arabinogalactan in the mycobacterial cell wall. This inhibition disrupts bacterial growth and survival, making it a potential candidate for anti-tuberculosis drug development.
Anticancer Properties
Studies have shown that compounds containing similar structural motifs can exhibit anticancer activities. For instance, benzothiazole derivatives have been evaluated for their efficacy against various cancer cell lines, including estrogen receptor-positive breast cancer cells (MCF7). The anticancer activity is often assessed using assays like Sulforhodamine B (SRB), which measures cell viability post-treatment .
Anti-inflammatory Effects
The unique structure of this compound suggests potential anti-inflammatory properties. Compounds with chromenone and thiazole moieties have been reported to modulate inflammatory pathways, indicating that this derivative could be explored further for therapeutic applications in inflammatory diseases .
Materials Science
Organic Semiconductors
Due to its chromenone and benzothiazole components, 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate can be utilized in the development of organic semiconductors. Its electronic properties may allow for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.
Dyes and Photoluminescent Materials
The compound's structural characteristics make it suitable for the design of dyes and photoluminescent materials. Its ability to absorb light and emit fluorescence can be harnessed in various applications, including sensors and imaging technologies.
Organic Synthesis
Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for the development of more complex molecules through various chemical reactions, including oxidation and reduction processes. This capability is crucial for advancing synthetic methodologies in medicinal chemistry.
Case Studies
- Antimicrobial Study : A study evaluated several thiazole derivatives against Mycobacterium tuberculosis, demonstrating that compounds with similar structures to this compound showed promising results in inhibiting bacterial growth. The study highlighted the importance of structure in determining biological activity .
- Anticancer Evaluation : Another study focused on synthesizing new thiazole derivatives and assessing their anticancer activity against MCF7 cells. The findings indicated that certain derivatives exhibited significant cytotoxic effects, suggesting potential therapeutic applications for cancer treatment .
- Material Development : Research into organic semiconductors has shown that compounds with benzothiazole and chromenone structures can be effective in electronic applications. The synthesis of these materials often involves optimizing reaction conditions to enhance yield and performance in devices like OLEDs.
Mechanism of Action
The mechanism of action of 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as inflammation or cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analog: 3-(Benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 2-methylbenzoate
A closely related compound, 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 2-methylbenzoate (CNP0370063.0), differs only in its ester group, substituting morpholine-4-carboxylate with 2-methylbenzoate . This structural variation significantly impacts physicochemical and biological properties:
| Property | Target Compound (Morpholine-4-carboxylate) | Analog (2-Methylbenzoate) |
|---|---|---|
| Ester Group Polarity | High (morpholine: polar, hydrophilic) | Low (methylbenzoate: lipophilic) |
| Molecular Weight | ~434.45 g/mol | ~419.44 g/mol |
| Hypothesized Solubility | Enhanced aqueous solubility | Reduced solubility |
| Bioavailability | Likely improved due to polarity | May require formulation |
Key Differences and Implications:
Polarity and Solubility : The morpholine group introduces a tertiary amine and oxygen atoms, increasing hydrogen-bonding capacity and solubility in polar solvents. In contrast, the 2-methylbenzoate group adds hydrophobicity, which could limit dissolution in aqueous media .
Crystallographic Analysis : Tools like SHELXL and WinGX are essential for resolving subtle conformational differences between such analogs, particularly in torsion angles around the ester linkage .
Research Findings and Limitations
While empirical data for the target compound are absent in the provided evidence, inferences can be drawn from structural analogs:
- Biological Activity : Benzothiazole-chromene hybrids often exhibit kinase inhibition or antimicrobial effects. The morpholine variant may target intracellular pathways more effectively due to enhanced cell permeability.
- Synthetic Challenges : Introducing morpholine-4-carboxylate requires careful coupling conditions to avoid racemization, unlike the straightforward esterification of 2-methylbenzoic acid .
Biological Activity
The compound 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate is a complex organic molecule that integrates a benzothiazole moiety with a chromenone structure. This unique combination suggests significant potential in various biological applications, particularly in medicinal chemistry. This article explores the biological activities of this compound, highlighting its antimicrobial, anticancer, and anti-inflammatory properties, supported by recent research findings and case studies.
Chemical Structure and Synthesis
The compound features the following chemical structure:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Preparation of the Benzothiazole Moiety : This can be achieved through the condensation of o-aminothiophenol with appropriate carboxylic acids.
- Synthesis of the Chromenone Structure : Often accomplished through Pechmann condensation involving phenols and β-ketoesters.
- Final Esterification : The morpholine-4-carboxylic acid is esterified with the chromenone derivative to yield the target compound .
Antimicrobial Activity
Research indicates that compounds containing benzothiazole structures exhibit notable antimicrobial properties. Studies have shown that derivatives similar to this compound can inhibit the growth of various bacterial strains. For instance, a related study demonstrated significant activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of this compound is particularly promising. The benzothiazole component is known to interact with DNA and inhibit topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells. In vitro studies have shown that related compounds can induce cytotoxicity in several cancer cell lines, including breast and lung cancer cells . For example, a study found that compounds with similar structures exhibited IC50 values in the low micromolar range against various tumor cell lines .
Anti-inflammatory Activity
The anti-inflammatory properties are attributed to the ability of these compounds to modulate pro-inflammatory cytokines such as IL-6 and TNF-α. In experimental models, derivatives have shown efficacy in reducing inflammation markers, suggesting their potential use in treating inflammatory diseases .
Case Study 1: Anticancer Efficacy
In a recent study, a series of benzothiazole-coupled coumarin derivatives were synthesized and evaluated for anticancer activity. Among these, one derivative showed an IC50 value of 2.7 µM against acetylcholinesterase (AChE), indicating strong inhibitory activity which could be leveraged for Alzheimer's disease treatment as well .
| Compound | IC50 (µM) | Target |
|---|---|---|
| 3i | 2.7 | AChE |
| 3j | 5.0 | Topoisomerase I |
Case Study 2: Antimicrobial Action
Another investigation into related compounds demonstrated significant antimicrobial effects against gram-positive and gram-negative bacteria. The study highlighted that modifications to the benzothiazole ring enhanced activity against resistant strains .
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions. For example, the morpholine carbonyl signal appears at ~165–170 ppm (¹³C), while the benzothiazole proton resonates as a singlet (~8.5 ppm, ¹H) .
- X-ray Crystallography : Use SHELXTL or WinGX for structure refinement. Critical for resolving ambiguities in stereochemistry or hydrogen bonding. For chromenone derivatives, anisotropic displacement parameters (ORTEP plots) clarify thermal motion in the benzothiazole ring .
Data Interpretation : Compare experimental XRD bond lengths/angles with DFT-optimized geometries to validate structural accuracy.
How can researchers resolve contradictions in crystallographic data for this compound?
Advanced Research Focus
Conflicting data (e.g., bond-length discrepancies or space-group ambiguity) require:
- Multi-Software Validation : Cross-check refinement results using SHELXL (for small molecules) and Olex2. For example, SHELXL’s TWIN/BASF commands can model twinning in challenging datasets .
- Residual Density Analysis : Investigate electron density peaks >0.3 eÅ⁻³ for unresolved solvent/moieties.
- Comparative Metrics : Use R-factor convergence (<5%) and Hirshfeld surface analysis to assess packing efficiency .
What experimental strategies are recommended for evaluating bioactivity against cancer targets?
Q. Advanced Research Focus
- In Vitro Screening : Prioritize kinase inhibition assays (e.g., EGFR, VEGFR) due to structural similarity to benzothiazole-based kinase inhibitors .
- Dose-Response Studies : Use IC₅₀ determination in cancer cell lines (e.g., MCF-7, HeLa) with positive controls (e.g., doxorubicin).
- Mechanistic Probes :
- Apoptosis : Caspase-3/7 activation assays.
- Cell Cycle : Flow cytometry (PI staining).
Data Triangulation : Cross-validate results with molecular docking (AutoDock Vina) targeting ATP-binding pockets .
How should researchers address discrepancies in biological activity data across studies?
Advanced Research Focus
Contradictions (e.g., variable IC₅₀ values) may arise from:
- Assay Conditions : Differences in cell passage number, serum concentration, or incubation time. Standardize protocols using CLSI guidelines.
- Solubility Limitations : Use DMSO stocks ≤0.1% to avoid cytotoxicity artifacts.
- Metabolic Stability : Evaluate compound degradation via LC-MS (e.g., half-life in liver microsomes).
What computational methods support structure-activity relationship (SAR) studies?
Q. Advanced Research Focus
- QSAR Modeling : Use Gaussian or ORCA for DFT calculations (HOMO/LUMO energies, electrostatic potentials) to correlate electronic properties with activity .
- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with morpholine oxygen) using Schrödinger’s Phase.
- ADMET Prediction : SwissADME or pkCSM to optimize logP (<5) and BBB permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
